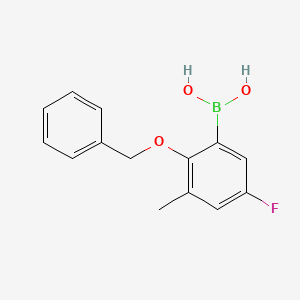
(2-(Benzyloxy)-5-fluoro-3-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Benzyloxy)-5-fluoro-3-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with benzyloxy, fluoro, and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-5-fluoro-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反応の分析
Types of Reactions: (2-(Benzyloxy)-5-fluoro-3-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Major Products:
Suzuki–Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenolic compounds.
科学的研究の応用
(2-(Benzyloxy)-5-fluoro-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-(Benzyloxy)-5-fluoro-3-methylphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
類似化合物との比較
Phenylboronic Acid: Lacks the benzyloxy, fluoro, and methyl substituents, making it less versatile in certain reactions.
(2-(Benzyloxy)phenyl)boronic Acid: Similar structure but lacks the fluoro and methyl groups, affecting its reactivity and selectivity.
Uniqueness: (2-(Benzyloxy)-5-fluoro-3-methylphenyl)boronic acid stands out due to its unique combination of substituents, which enhances its reactivity and selectivity in various chemical reactions. The presence of the fluoro and methyl groups provides additional sites for functionalization, making it a valuable compound in synthetic chemistry .
特性
分子式 |
C14H14BFO3 |
|---|---|
分子量 |
260.07 g/mol |
IUPAC名 |
(5-fluoro-3-methyl-2-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H14BFO3/c1-10-7-12(16)8-13(15(17)18)14(10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
InChIキー |
XMDDVPHAYVQFDS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2)C)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















